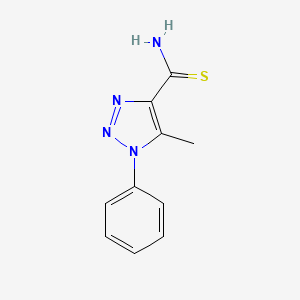
5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-metil-1-fenil-1H-1,2,3-triazol-4-carbothioamida es un compuesto heterocíclico que pertenece a la familia de los triazoles. Los triazoles son anillos de cinco miembros que contienen tres átomos de nitrógeno y dos átomos de carbono.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-metil-1-fenil-1H-1,2,3-triazol-4-carbothioamida típicamente implica la reacción de haluros de hidrazonilo con 2-(1-(5-metil-1-fenil-1H-1,2,3-triazol-4-il)etilidén)hidrazina-1-carboditioato de metilo . Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para 5-metil-1-fenil-1H-1,2,3-triazol-4-carbothioamida no están ampliamente documentados, el enfoque general implica escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza, así como implementar técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
5-metil-1-fenil-1H-1,2,3-triazol-4-carbothioamida se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar oxígeno o agregar hidrógeno al compuesto.
Sustitución: Esta reacción implica reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen haluros de hidrazonilo, azida de sodio y fenilacetileno . Las condiciones de reacción pueden variar, pero a menudo implican el uso de disolventes como etanol o metanol y pueden requerir calentamiento o irradiación de microondas para proceder de manera eficiente .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones con haluros de hidrazonilo pueden producir 2-(1-(5-metil-1-fenil-1H-1,2,3-triazol-4-il)etilidén)hidrazono)-3-fenil-5-sustituidos-2,3-dihidro-1,3,4-tiadiazoles .
Aplicaciones Científicas De Investigación
5-metil-1-fenil-1H-1,2,3-triazol-4-carbothioamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Sirve como un bloque de construcción para sintetizar moléculas más complejas.
Medicina: Se está explorando su potencial como agente anticancerígeno y antimicrobiano.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción de 5-metil-1-fenil-1H-1,2,3-triazol-4-carbothioamida implica su interacción con varios objetivos moleculares. En aplicaciones medicinales, puede inhibir enzimas o receptores específicos, lo que lleva a sus efectos terapéuticos. Las vías moleculares exactas pueden variar según la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos similares
1,2,3-Triazol: Un compuesto triazólico básico con características estructurales similares.
1,2,4-Triazol: Otra variante de triazol con diferentes posiciones de átomo de nitrógeno.
Tiadiazoles: Compuestos que contienen átomos de azufre y nitrógeno en un anillo de cinco miembros.
Singularidad
5-metil-1-fenil-1H-1,2,3-triazol-4-carbothioamida es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su capacidad para formar complejos estables con varias enzimas y receptores lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C10H10N4S |
|---|---|
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
5-methyl-1-phenyltriazole-4-carbothioamide |
InChI |
InChI=1S/C10H10N4S/c1-7-9(10(11)15)12-13-14(7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,15) |
Clave InChI |
CUNAKQGQFLOQTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NN1C2=CC=CC=C2)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12271316.png)

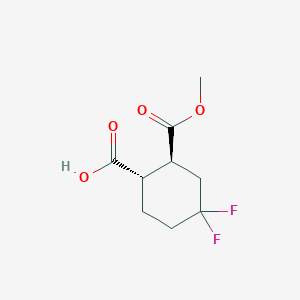
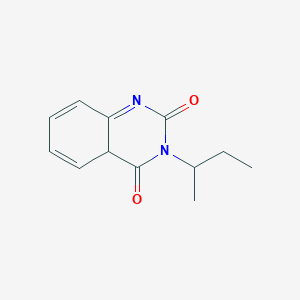
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine](/img/structure/B12271330.png)

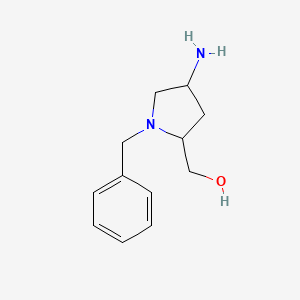
![2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12271347.png)
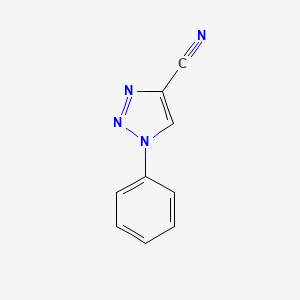
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B12271375.png)
![1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B12271378.png)
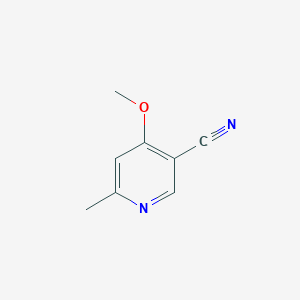
![3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12271399.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline](/img/structure/B12271401.png)
